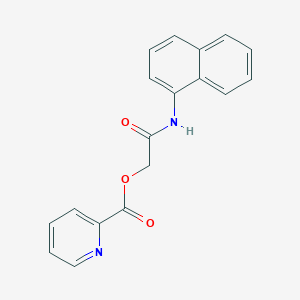![molecular formula C14H16FN3O2 B7637429 2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)
2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is commonly referred to as FMAA and belongs to the family of amides. FMAA has been synthesized using various methods, and its synthesis method will be discussed in In addition, the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMAA will be explored.
作用机制
The mechanism of action of FMAA is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the proliferation of cancer cells. FMAA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The antifungal activity of FMAA is thought to be due to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
FMAA has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. In addition, FMAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
实验室实验的优点和局限性
FMAA has several advantages as a research tool. The compound is relatively easy to synthesize, and its anticancer and antifungal activities make it a potential candidate for the development of new drugs. However, FMAA also has some limitations. The compound has low solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of FMAA is not fully understood, which makes it difficult to optimize its use as a research tool.
未来方向
There are several future directions for research on FMAA. One direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific targets of FMAA and elucidating the pathways involved in its anticancer and antifungal activities. Another direction is to optimize the synthesis of FMAA to improve its solubility and bioavailability. Finally, FMAA could be tested in vivo to determine its efficacy and safety as a potential drug candidate.
Conclusion:
In conclusion, FMAA is a synthetic compound that has potential applications in the field of medicine. The compound has been shown to have anticancer, antifungal, and anti-inflammatory activities, making it a potential candidate for the development of new drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMAA have been discussed in this paper. Further research is needed to fully understand the potential of FMAA as a research tool and drug candidate.
合成方法
FMAA can be synthesized using various methods, but the most commonly used method involves the reaction of 2-fluorobenzylamine with 5-methyl-3-oxazolylacetic acid. The reaction is catalyzed by the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours to give FMAA as a white solid.
科学研究应用
FMAA has been found to have potential applications in the field of medicine. The compound has been shown to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. FMAA has also been found to have antifungal activity against various fungal strains. In addition, FMAA has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-10-7-13(17-20-10)16-14(19)9-18(2)8-11-5-3-4-6-12(11)15/h3-7H,8-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKQZZSJGBMHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)


![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)


![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)